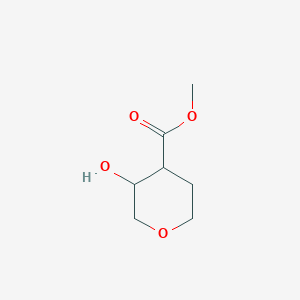
Methyl3-hydroxytetrahydro-2H-pyran-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxytetrahydro-2H-pyran-4-carboxylate is an organic compound with the molecular formula C7H12O4 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxytetrahydro-2H-pyran-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran derivatives with appropriate reagents to introduce the hydroxyl and ester functional groups. For example, the hydroxyl group can be introduced via hydrolysis, while the ester group can be formed through esterification reactions.
Industrial Production Methods: In an industrial setting, the production of methyl 3-hydroxytetrahydro-2H-pyran-4-carboxylate may involve large-scale esterification processes. These processes typically use catalysts to enhance reaction rates and achieve higher yields. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxytetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 3-hydroxytetrahydro-2H-pyran-4-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 3-hydroxytetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester functional groups allow it to participate in various biochemical reactions. These interactions can influence enzyme activity, signal transduction pathways, and other cellular processes.
Comparison with Similar Compounds
- Methyl tetrahydro-2H-pyran-4-carboxylate
- Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate
Comparison: Methyl 3-hydroxytetrahydro-2H-pyran-4-carboxylate is unique due to the position of the hydroxyl group on the third carbon atom. This structural difference can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C7H12O4 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
methyl 3-hydroxyoxane-4-carboxylate |
InChI |
InChI=1S/C7H12O4/c1-10-7(9)5-2-3-11-4-6(5)8/h5-6,8H,2-4H2,1H3 |
InChI Key |
BGIAHZYXLDZSGH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCOCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















